![molecular formula C19H18ClNO4 B2407093 ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate CAS No. 439111-08-7](/img/structure/B2407093.png)

ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

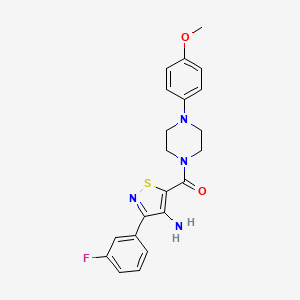

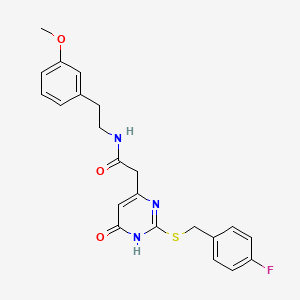

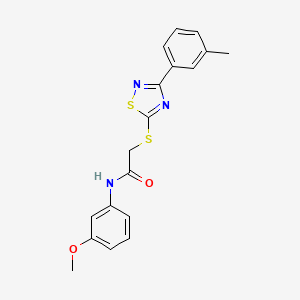

“Ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate” is a complex organic compound. It contains a carbamate group (NHCOO), a chlorophenyl group (C6H4Cl), and a chromen-3-yl group (C9H6O2). The carbamate group is a functional group derived from carbamic acid and has wide applications in organic synthesis. The chlorophenyl group is a derivative of phenyl group with a chlorine substitution, and the chromen-3-yl group is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .

Molecular Structure Analysis

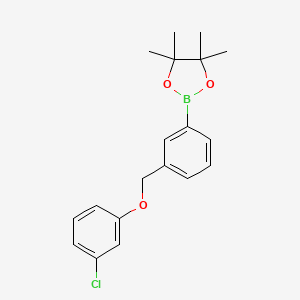

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The carbamate group would introduce polarity to the molecule, while the chlorophenyl and chromen-3-yl groups are largely hydrophobic. The presence of the chlorine atom could also introduce some degree of halogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. Some general properties can be predicted, such as the compound likely being a solid at room temperature, having a relatively high melting point due to the presence of the aromatic rings, and being soluble in organic solvents due to the presence of the carbamate group .

Applications De Recherche Scientifique

Synthesis and Chemical Structure

Synthesis of Aromatic Carbamates Derivatives with a Chromen-2-One Fragment : Research by Velikorodov et al. (2014) explored the synthesis of chromene derivatives, including the condensation of methyl N-(3-hydroxyphenyl)carbamate with various compounds. This study is relevant for understanding the synthesis pathways involving carbamates and chromene derivatives, potentially including ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate (Velikorodov et al., 2014).

Synthesis of Carbamate Derivatives of Coumarin and Chromene : Velikorodov and Imasheva (2008) conducted a study on the condensation of methyl (3-hydroxyphenyl)carbamate with various compounds, resulting in methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates. This research is significant for understanding the chemical behavior and synthesis of carbamate derivatives related to this compound (Velikorodov & Imasheva, 2008).

Chemical Reactions and Crystal Structure

Reactions with S-Methylisothiosemicarbazide Hydroiodide : Vetyugova et al. (2018) explored the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, forming various derivatives. This study provides insight into the reactivity and potential applications of chromene-carbamate compounds (Vetyugova et al., 2018).

Crystal Structure Analysis : The crystal structure of related compounds, such as ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was determined by Yang (2009), providing valuable information on the structural aspects of similar chromene-carbamate compounds (Hu Yang, 2009).

Biological Applications and Antimicrobial Activity

Investigation of Antioxidant Properties : Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, including compounds similar to this compound. This research contributes to understanding the potential biological activities of such compounds (Stanchev et al., 2009).

Synthesis of New Quinazolines as Antimicrobial Agents : A study by Desai et al. (2007) on the synthesis of quinazoline derivatives with antimicrobial potential includes the analysis of compounds related to this compound, highlighting its possible antimicrobial applications (Desai et al., 2007).

Mécanisme D'action

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for treatment development .

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives, in general, are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s overall biological and pharmacological profile.

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Orientations Futures

Propriétés

IUPAC Name |

ethyl N-[(3-chlorophenyl)-(4-oxo-2,3-dihydrochromen-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO4/c1-2-24-19(23)21-17(12-6-5-7-13(20)10-12)15-11-25-16-9-4-3-8-14(16)18(15)22/h3-10,15,17H,2,11H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXZZICJOQMTNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C1COC2=CC=CC=C2C1=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride](/img/structure/B2407013.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2407016.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407020.png)

![2-(6-chloro-2-pyridinyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2407023.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2407032.png)